molecular formula C12H9F3N2O3 B2426444 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 866018-88-4

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B2426444
CAS No.: 866018-88-4
M. Wt: 286.21
InChI Key: UMGPLJPLLMMYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS 866018-88-4). Its molecular formula is C₁₂H₉F₃N₂O₃ , with a molecular weight of 286.21 g/mol . The SMILES notation O=C(O)CCC1=NC(C2=CC=CC(C(F)(F)F)=C2)=NO1 accurately represents its connectivity: a propanoic acid chain linked to a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group .

Molecular Architecture: X-ray Crystallography and Conformational Analysis

Crystallographic studies of structurally related 1,2,4-oxadiazole derivatives reveal key insights into the compound’s geometry. The 1,2,4-oxadiazole ring adopts a planar conformation , with the trifluoromethylphenyl substituent positioned orthogonally to the ring plane . Comparative analysis with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 24088-59-3) highlights the electron-withdrawing effect of the trifluoromethyl group, which enhances the electron deficiency of the oxadiazole ring and influences intermolecular interactions .

Conformational flexibility is limited by the rigid oxadiazole core and the steric bulk of the trifluoromethyl group. The propanoic acid side chain adopts an extended conformation, with torsion angles optimized for minimal steric hindrance .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The propanoic acid protons resonate as a triplet at δ 2.94 (CH₂ adjacent to COOH) and a singlet at δ 10.5–11.0 (COOH proton) . The aromatic protons on the trifluoromethylphenyl group exhibit splitting patterns consistent with a monosubstituted benzene ring, with signals in the δ 7.8–8.4 range .
  • ¹³C NMR : The carbonyl carbon appears at δ 170–175 ppm , while the oxadiazole ring carbons resonate between δ 150–160 ppm . The trifluoromethyl group’s quaternary carbon is observed at δ 125–130 ppm .
Infrared (IR) Spectroscopy
  • Carboxylic acid : A broad O–H stretch at ~3000 cm⁻¹ and a strong C=O stretch at ~1700–1725 cm⁻¹ .
  • Oxadiazole ring : Absorption bands at ~1600–1650 cm⁻¹ (C=N and C–O stretching) .
Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) is observed at m/z 287.06 , confirming the molecular formula. Fragmentation patterns include cleavage of the oxadiazole-propanoic acid bond, yielding ions corresponding to the trifluoromethylphenyl-oxadiazole fragment (m/z 242 ) and the propanoic acid moiety (m/z 45 ) .

Spectroscopic Data Value Source
¹H NMR (COOH proton) δ 10.5–11.0 ppm
¹³C NMR (C=O carbon) δ 170–175 ppm
IR (C=O stretch) ~1700–1725 cm⁻¹
MS ([M+H]⁺) m/z 287.06

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

The compound’s structural and spectral features contrast with other 1,2,4-oxadiazole derivatives:

Parameter Target Compound 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
Substituent 3-(Trifluoromethyl)phenyl Phenyl Pyridin-4-yl
Molecular Weight 286.21 g/mol 218.21 g/mol 245.21 g/mol
Electronic Effects Strong electron-withdrawing Electron-donating Electron-withdrawing (via pyridine N)
Key IR Absorption (C=O) ~1710 cm⁻¹ ~1705 cm⁻¹ ~1715 cm⁻¹
MS Fragmentation [M+H]⁺ at m/z 287.06 [M+H]⁺ at m/z 219.08 [M+H]⁺ at m/z 246.10

The trifluoromethyl group significantly alters the compound’s electronic profile compared to phenyl-substituted analogs, enhancing the oxadiazole ring’s electrophilicity and modulating intermolecular hydrogen-bonding interactions . Pyridin-4-yl derivatives exhibit distinct π–π stacking interactions due to the aromatic nitrogen’s electron-withdrawing nature .

Properties

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPLJPLLMMYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The synthesis of 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid primarily relies on cyclocondensation reactions between amidoxime precursors and carboxylic acid derivatives. Two dominant pathways have been reported:

Pathway A: Amidoxime-Carboxylic Acid Cyclization

This method involves the reaction of 3-(trifluoromethyl)benzamidoxime with β-keto propanoic acid derivatives under dehydrating conditions. The mechanism proceeds via nucleophilic attack of the amidoxime’s oxygen atom on the electrophilic carbonyl carbon of the β-keto acid, followed by cyclodehydration to form the oxadiazole ring.

Key Reaction Steps:
  • Synthesis of 3-(Trifluoromethyl)benzamidoxime :

    • 3-(Trifluoromethyl)benzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 70–80°C for 6–8 hours.
    • Yield : ~85% (reported for analogous compounds).
  • Cyclocondensation with Malonic Acid Derivative :

    • The amidoxime reacts with ethyl malonyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature.
    • Catalyst : Triethylamine (2 eq.) facilitates deprotonation.
    • Cyclization : Phosphorus oxychloride (POCl₃) is added to promote dehydration.
Example Conditions:
Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → 25°C (gradual warming)
Reaction Time 12–16 hours
Yield 62–68%

Pathway B: Nitrile Oxide-Alkyne Cycloaddition

An alternative route employs the Huisgen cycloaddition between a nitrile oxide and a propiolic acid derivative. This method offers regioselective control over the oxadiazole substitution pattern.

Key Reaction Steps:
  • Generation of Nitrile Oxide :

    • 3-(Trifluoromethyl)benzaldehyde oxime is treated with chloramine-T in dichloromethane (DCM) to form the nitrile oxide intermediate.
  • Cycloaddition with Propiolic Acid Ethyl Ester :

    • The nitrile oxide reacts with propiolic acid ethyl ester at −20°C, followed by hydrolysis with aqueous HCl to yield the propanoic acid moiety.
Example Conditions:
Parameter Value
Solvent Dichloromethane (DCM)
Temperature −20°C → 0°C
Reaction Time 4–6 hours
Yield 55–60%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) improve yields in dehydration steps.

Solvent Screening Data:
Solvent Yield (%) Purity (%)
Tetrahydrofuran 68 92
Dimethylformamide 72 89
Toluene 58 95

Catalytic Systems

Phosphorus-based reagents (POCl₃, PCl₅) are superior to carbodiimides (EDC, DCC) for cyclodehydration, as evidenced by higher yields and reduced side-product formation.

Catalyst Comparison:
Catalyst Yield (%) Side Products (%)
POCl₃ 68 <5
EDC 45 15
DCC 50 12

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors enable precise control over exothermic cyclization steps. A representative protocol involves:

  • Precursor Mixing :

    • 3-(Trifluoromethyl)benzamidoxime and ethyl malonate are combined in THF at 25°C.
  • Flow Reactor Parameters :

    • Residence Time : 8 minutes
    • Temperature : 120°C
    • Pressure : 3 bar
  • Workup :

    • The effluent is neutralized with aqueous NaHCO₃, and the product is isolated via centrifugation.
Metric Batch Process Flow Process
Yield 62% 78%
Purity 92% 98%
Throughput 5 kg/day 50 kg/day

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystalline solids with a melting point of 90–92°C.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89–7.75 (m, 3H, Ar-H), 3.42 (t, $$ J = 7.2 $$ Hz, 2H, CH₂), 2.71 (t, $$ J = 7.2 $$ Hz, 2H, CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=N, oxadiazole).

Challenges and Mitigation Strategies

Regioselectivity Control

The 1,2,4-oxadiazole ring can form regioisomers if reaction conditions are suboptimal. Using excess POCl₃ (1.5 eq.) and maintaining temperatures below 10°C during cyclization minimizes isomer formation.

Hydrolysis of Trifluoromethyl Group

The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral workup protocols (pH 6–8) preserve the trifluoromethyl functionality.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid exhibit potent anticonvulsant properties. A study demonstrated that analogues of trifluoromethyl-containing compounds can significantly reduce the minimum alveolar concentration (MAC) of isoflurane, suggesting potential use as general anesthetics with minimal side effects on hemodynamics .

Anti-Cancer Potential

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and target cancer cells. Preliminary studies have shown that derivatives of this compound may inhibit tumor growth in vitro, warranting further investigation into its anti-cancer properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that fluorinated compounds can lead to polymers with improved resistance to solvents and higher thermal degradation temperatures.

Property Traditional Polymer Fluorinated Polymer
Thermal StabilityModerateHigh
Solvent ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Biodegradation Studies

Research indicates that the trifluoromethyl group may affect the biodegradability of compounds. Studies have focused on the environmental impact of such compounds, particularly their persistence in ecosystems. Investigating the degradation pathways of this compound can provide insights into its environmental fate and potential toxicity.

Case Studies

  • General Anesthetic Development :
    A study evaluated a series of trifluoromethyl-containing compounds for their anesthetic properties. The findings revealed that certain analogues significantly lowered MAC values without affecting cardiovascular parameters, indicating a promising avenue for developing safer anesthetic agents .
  • Polymer Enhancement :
    Research on polymer composites incorporating trifluoromethyl groups showed marked improvements in mechanical properties and thermal stability compared to traditional polymers. This suggests potential applications in high-performance materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The oxadiazole ring can also play a role in the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar compounds to 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenyl ring, and oxadiazole ring, which together confer distinct chemical and biological properties.

Biological Activity

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS No. 866018-88-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H9F3N2O3
  • Molecular Weight : 286.21 g/mol
  • CAS Number : 866018-88-4

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including anti-inflammatory and anti-cancer effects. The specific mechanism of action for this compound is not fully elucidated; however, its structural similarity to other oxadiazole derivatives suggests potential interactions with various molecular targets.

  • Inhibition of Rho/MRTF/SRF Signaling Pathway : A study identified oxadiazole derivatives as potent inhibitors of the Rho/MRTF/SRF pathway, which is crucial in regulating gene transcription involved in fibrosis and cancer progression. The compound demonstrated an IC50 value of 180 nM in inhibiting serum response element (SRE.L) activity in vitro .
  • Low Cytotoxicity : Notably, studies show that this compound exhibits low cytotoxicity, maintaining cell viability up to concentrations of 100 μM, which is advantageous for therapeutic applications .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Reference
Anti-fibroticReduces connective tissue growth factor (CTGF) expression
Inhibition of cell signaling pathwaysModulates gene transcription related to fibrosis and cancer
Low cytotoxicityMaintains cell viability at high concentrations

Case Studies

  • Anti-fibrotic Activity : In a mouse model of dermal fibrosis induced by bleomycin, treatment with related oxadiazole compounds resulted in significant reductions in fibrosis development. This suggests that this compound could have similar therapeutic potential .
  • High Throughput Screening (HTS) : An expanded HTS involving 80,000 compounds led to the identification of new classes of Rho/MRTF/SRF inhibitors based on oxadiazole derivatives. The modifications in the structure significantly enhanced potency and selectivity against target pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of a carboxylic acid derivative (e.g., amidoxime) with a trifluoromethylphenyl-substituted precursor. For example, microwave-assisted synthesis (commonly used for oxadiazoles) can reduce reaction time and improve regioselectivity . Traditional reflux methods with catalysts like DCC (dicyclohexylcarbodiimide) may yield 60-75% purity, but post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants should be optimized to minimize by-products like uncyclized intermediates.

Q. How can researchers confirm the structural integrity of the oxadiazole ring and trifluoromethylphenyl group?

  • Analytical Techniques :

  • X-ray Crystallography : Provides definitive proof of the oxadiazole ring geometry and substituent positions, as demonstrated in structurally analogous compounds .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to verify the trifluoromethyl group (–CF3_3), appearing as a singlet near −60 ppm. 1H^{1}\text{H} NMR should show characteristic propanoic acid protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C12_{12}H10_{10}F3_3N2_2O3_3; calc. 296.07 g/mol) and detects fragmentation patterns.

Q. What solvent systems are optimal for solubility studies in biological assays?

  • Guidance : The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Solubility in aqueous buffers is pH-dependent, with improved dissolution at alkaline pH (>8.0) due to deprotonation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and binding affinity in target proteins?

  • SAR Insights : The –CF3_3 group enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and resistance to oxidative metabolism. Computational docking studies (e.g., AutoDock Vina) can predict interactions with hydrophobic enzyme pockets, as seen in analogous pyrimidine-based inhibitors .
  • Experimental Validation : Use hepatic microsome assays (human/rat) to quantify metabolic half-life. Compare with non-fluorinated analogs to isolate –CF3_3 contributions .

Q. How stable is the compound under physiological conditions, and what degradation products form?

  • Stability Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Findings : The oxadiazole ring is susceptible to hydrolysis under acidic conditions, yielding propanoic acid and aryl amidoxime fragments. Stabilization strategies include prodrug formulations (e.g., ester prodrugs) .

Q. What computational approaches are recommended for elucidating structure-activity relationships (SAR)?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding mode stability. Use tools like GROMACS or AMBER .

Q. How to resolve contradictions in reported synthetic yields or biological activity data?

  • Troubleshooting :

  • Purity Discrepancies : Cross-validate purity assessments using orthogonal methods (e.g., HPLC vs. 1H^{1}\text{H} NMR integration). Impurities like unreacted amidoxime may inflate bioactivity readings .
  • Biological Replicates : Ensure assays are performed in triplicate with positive/negative controls. For example, inconsistent IC50_{50} values in kinase inhibition assays may arise from variable ATP concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.